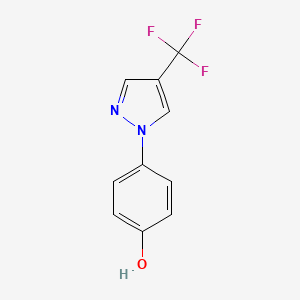
4-(4-(三氟甲基)-1H-吡唑-1-基)苯酚
描述
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group.
科学研究应用
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals
作用机制
Target of action
Phenolic compounds often interact with proteins and enzymes in the body, altering their function .
Mode of action
Without specific studies on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say exactly how it interacts with its targets. Phenolic compounds can form hydrogen bonds with biological targets, which can alter the target’s structure and function .
Biochemical pathways
Phenolic compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially affect its pharmacokinetic properties .
Result of action
Without specific information on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say what the molecular and cellular effects of its action are. The effects would depend on the compound’s specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”. For example, the compound could be more or less stable under certain pH conditions .
生化分析
Biochemical Properties
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and stability .
Cellular Effects
The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol on various cell types and cellular processes are profound. This compound has been observed to alter cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, it can influence gene expression and cellular metabolism. For example, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can activate certain receptors by mimicking natural ligands, leading to downstream signaling events. Changes in gene expression are often mediated through transcription factors that are modulated by 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can vary over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in animal models are dose-dependent. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can influence the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction media can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the pyrazole ring or the phenol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, phenols, and quinones, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the pyrazole ring.
4-hydroxybenzotrifluoride: Similar structure but different functional groups.
α,α,α-trifluoro-p-cresol: Another trifluoromethylated phenol with different substituents.
Uniqueness
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various chemical and pharmaceutical applications .
属性
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(16)4-2-8/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOQNIALDFJUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



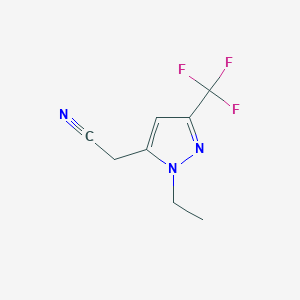
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)
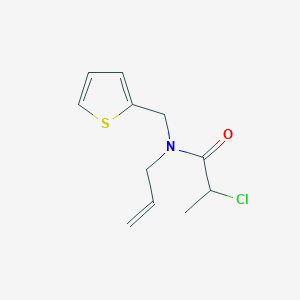


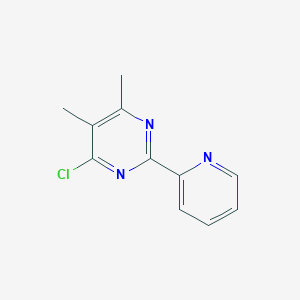
![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)
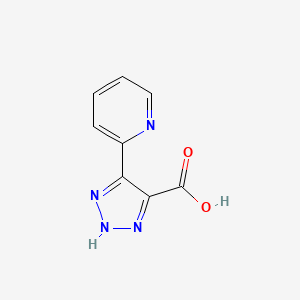
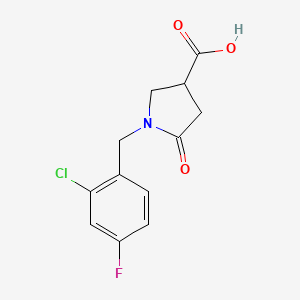
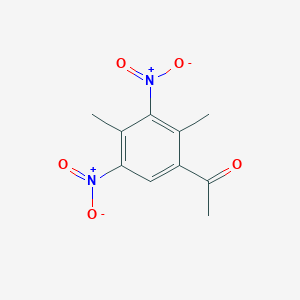

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)
